molecular formula C18H16ClN3O2 B2606143 N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1030126-02-3

N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2606143
CAS No.: 1030126-02-3
M. Wt: 341.8
InChI Key: UOHVZGNLDQJNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a chlorophenyl group and an ethylquinazolinyl group linked through an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Formation of 2-ethylquinazolin-4-ol: This intermediate can be synthesized by reacting 2-ethylbenzonitrile with formamide under acidic conditions to form 2-ethylquinazolin-4-ol.

    Preparation of 3-chlorophenylacetyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the reaction of 2-ethylquinazolin-4-ol with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on cellular pathways and its potential as a tool for studying signal transduction.

    Industry: It may be used in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
  • N-(3-chlorophenyl)-2-[(2-phenylquinazolin-4-yl)oxy]acetamide
  • N-(3-chlorophenyl)-2-[(2-propylquinazolin-4-yl)oxy]acetamide

Uniqueness

N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the ethyl group on the quinazoline ring, which may confer distinct biological activity and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVZGNLDQJNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.